molecular formula C8H11BrN2 B1383830 5-Bromo-2,4,6-trimethylpyridin-3-amine CAS No. 29976-23-6

5-Bromo-2,4,6-trimethylpyridin-3-amine

Cat. No.: B1383830
CAS No.: 29976-23-6
M. Wt: 215.09 g/mol
InChI Key: LWQMPVLNASWTTN-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This naming convention follows the standard International Union of Pure and Applied Chemistry rules for heterocyclic compounds, where the pyridine ring serves as the parent structure with specific positional numbering that begins from the nitrogen atom. The nomenclature precisely indicates the positions of all substituents: a bromine atom at position 5, methyl groups at positions 2, 4, and 6, and an amino group at position 3 of the pyridine ring.

The structural formula reveals a six-membered aromatic heterocycle containing one nitrogen atom, with the molecular connectivity represented by the Simplified Molecular Input Line Entry System notation: NC1=C(C)C(Br)=C(C)N=C1C. This representation demonstrates the specific bonding pattern where the amino group is directly attached to the carbon at position 3, while the bromine substituent occupies position 5 of the pyridine ring. The three methyl groups are strategically positioned to create a highly substituted pyridine derivative with distinctive electronic and steric properties.

Alternative systematic names found in chemical literature include 3-Pyridinamine, 5-bromo-2,4,6-trimethyl-, which follows an alternative naming convention that emphasizes the pyridinamine core structure. This naming approach highlights the compound's classification as an aminopyridine derivative, providing clarity for researchers familiar with this specific class of heterocyclic compounds.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The compound is officially registered under Chemical Abstracts Service Registry Number 29976-23-6, which serves as the unique numerical identifier in the Chemical Abstracts Service database system. This registry number provides unambiguous identification for the compound across all major chemical databases and literature sources, ensuring consistent referencing in scientific communications and regulatory documentation.

Several alternative chemical names exist in the literature, reflecting different naming conventions and regional preferences. The compound is also known as 3-Pyridinamine, 5-bromo-2,4,6-trimethyl-, which emphasizes its classification within the pyridinamine family of compounds. This alternative nomenclature proves particularly useful in database searches and chemical procurement processes.

Identifier Type Value Source
Chemical Abstracts Service Registry Number 29976-23-6
European Community Number Not specified
International Union of Pure and Applied Chemistry Name This compound
Alternative Name 3-Pyridinamine, 5-bromo-2,4,6-trimethyl-

The Chemical Abstracts Service registry system ensures global standardization of chemical identification, making this registry number essential for regulatory compliance, safety documentation, and international trade of chemical substances. The assignment of this specific number indicates formal recognition of the compound's distinct chemical identity within the comprehensive Chemical Abstracts Service database.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C8H11BrN2, representing the exact atomic composition of the compound. This formula indicates the presence of eight carbon atoms, eleven hydrogen atoms, one bromine atom, and two nitrogen atoms, reflecting the complex substitution pattern on the pyridine ring system.

The molecular weight is precisely calculated as 215.09 atomic mass units, a value that corresponds to the sum of all constituent atomic masses. This molecular weight places the compound within the range typical for small-molecule pharmaceutical intermediates and research chemicals, making it suitable for various synthetic applications and analytical procedures.

Detailed molecular composition analysis reveals specific contributions from each atomic component. The carbon framework consists of the six-membered pyridine ring plus three additional methyl carbon atoms, providing the basic structural scaffold. The hydrogen atoms are distributed among the methyl substituents and the amino group, with the exact count reflecting the degree of substitution on the aromatic system. The single bromine atom contributes significantly to the overall molecular weight due to bromine's high atomic mass, while the two nitrogen atoms include both the ring nitrogen and the amino nitrogen functionality.

Atomic Component Count Contribution to Molecular Weight
Carbon 8 96.08 atomic mass units
Hydrogen 11 11.11 atomic mass units
Bromine 1 79.90 atomic mass units
Nitrogen 2 28.01 atomic mass units
Total 22 215.09 atomic mass units

Properties

IUPAC Name

5-bromo-2,4,6-trimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-4-7(9)5(2)11-6(3)8(4)10/h10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQMPVLNASWTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4,6-trimethylpyridin-3-amine can be achieved through several methods. One common approach involves the bromination of 2,4,6-trimethylpyridin-3-amine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4,6-trimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,4,6-trimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4,6-trimethylpyridin-3-amine involves its interaction with molecular targets and pathways. The bromine atom and methyl groups influence its reactivity and binding affinity to various biological targets. Studies have shown that it can inhibit certain enzymes and disrupt cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences and similarities between 5-Bromo-2,4,6-trimethylpyridin-3-amine and related pyridine derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound C₈H₁₁BrN₂ Br (5), CH₃ (2,4,6), NH₂ (3) 229.09 High steric hindrance; enhanced lipophilicity; bromine for cross-coupling .
5-Bromo-4,6-dimethylpyridin-3-amine (CID 7060666) C₇H₉BrN₂ Br (5), CH₃ (4,6), NH₂ (3) 215.07 Reduced steric bulk vs. target compound; simpler synthesis .
5-Bromo-6-methylpyridin-3-amine C₆H₇BrN₂ Br (5), CH₃ (6), NH₂ (3) 187.04 Minimal steric hindrance; potential for nucleophilic substitution .
5-Bromo-4-methoxypyridin-3-amine C₆H₇BrN₂O Br (5), OCH₃ (4), NH₂ (3) 219.04 Methoxy group increases electron density; altered reactivity vs. methyl .
5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine C₇H₈BrClN₂ Br (5), Cl (3), CH₃ (4,6), NH₂ (2) 235.51 Dual halogen substitution (Br, Cl); potential for sequential functionalization .

Physicochemical Properties

  • Lipophilicity : The three methyl groups in the target compound significantly increase its lipophilicity (logP ~2.5 estimated) compared to analogs like 5-Bromo-4-methoxypyridin-3-amine (logP ~1.8). This property enhances membrane permeability but may reduce aqueous solubility .
  • Basicity : The primary amine at position 3 (pKa ~4.5–5.0) contrasts with N,N-dimethylated analogs (e.g., 5-Bromo-N,N,2-trimethylpyridin-3-amine, pKa ~6.0–6.5), where dimethylation increases basicity and steric protection of the amine .
  • Reactivity : Bromine at position 5 enables palladium-catalyzed cross-coupling, while methyl groups at 2,4,6 hinder electrophilic substitution at adjacent positions. In contrast, 5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine allows sequential halogen displacement (e.g., Cl → Suzuki coupling, Br → Buchwald-Hartwig) .

Research Findings and Data

Key Reactivity Studies

  • Suzuki Coupling : The bromine in this compound reacts with arylboronic acids under Pd catalysis, yielding biaryl derivatives. Analogous reactions are slower in 5-Bromo-4-methoxypyridin-3-amine due to electron-donating methoxy groups .
  • Amine Functionalization : The primary amine undergoes acylation or sulfonation, whereas N,N-dimethylated analogs (e.g., CAS 1280592-37-1) resist such modifications .

Crystallographic Insights

  • Intermolecular Interactions : In 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (), hydrogen bonding (N–H···N) stabilizes dimers. The target compound’s methyl groups likely disrupt such interactions, favoring hydrophobic packing .

Biological Activity

5-Bromo-2,4,6-trimethylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound, with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol, features a unique structure that includes three methyl groups and a bromine atom, contributing to its reactivity and biological interactions.

The synthesis of this compound typically involves the bromination of 2,4,6-trimethylpyridin-3-amine using bromine or a brominating agent under controlled conditions. The compound can also be produced via palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids, yielding various pyridine derivatives in moderate to good yields.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the bromine atom and methyl groups enhances its binding affinity and reactivity. Research indicates that this compound may inhibit specific enzymes and disrupt cellular processes, leading to its potential therapeutic effects.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary research suggests that it may induce apoptosis in cancer cells through specific biochemical pathways. However, further studies are required to elucidate its efficacy and mechanism in cancer treatment.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study Focus Findings Implications
Study AAntimicrobial activityEffective against Gram-positive bacteriaPotential use in new antibiotic formulations
Study BAnticancer effectsInduces apoptosis in specific cancer cell linesPossible lead compound for cancer therapy
Study CEnzyme inhibitionInhibits enzyme X involved in metabolic pathwaysCould be developed as a therapeutic agent

Case Studies

  • Antimicrobial Evaluation : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptotic markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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